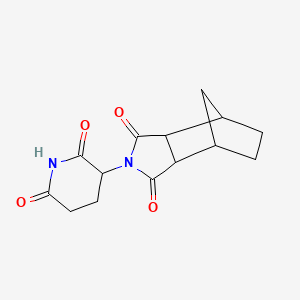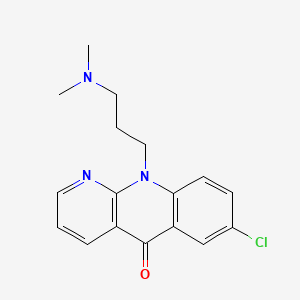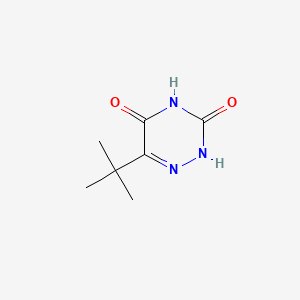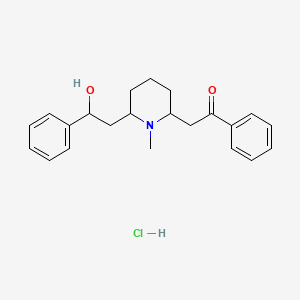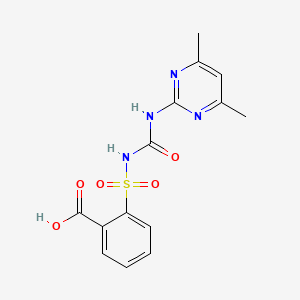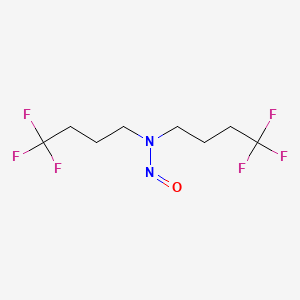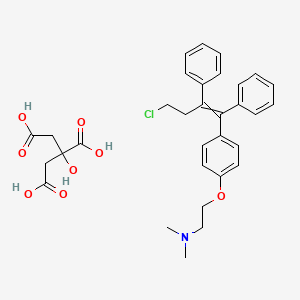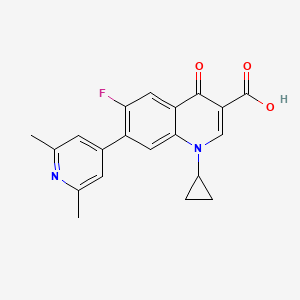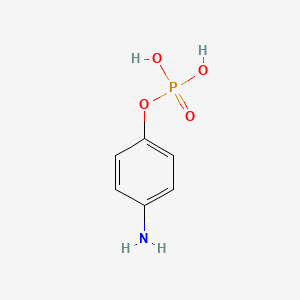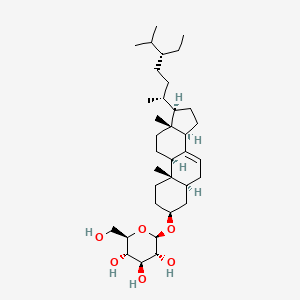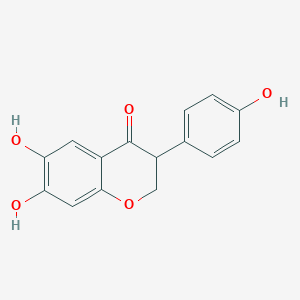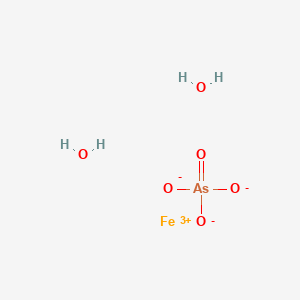
iron(3+);arsorate;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(3+);arsorate;dihydrate, also known as iron(III) arsenate dihydrate, is an inorganic compound with the chemical formula FeAsO₄·2H₂O. This compound is a hydrated form of iron(III) arsenate and is known for its crystalline structure. It is commonly found in nature as the mineral scorodite, which is an important source of arsenic.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(III) arsenate dihydrate can be synthesized hydrothermally from an aqueous solution of iron(III) chloride, ethylenediamine, and arsenic acid . The reaction typically involves heating the solution under controlled conditions to facilitate the formation of the desired compound. The structure features six-coordinate iron with sulfate anions acting as bridging ligands .
Industrial Production Methods
Industrial production of iron(III) arsenate dihydrate often involves similar hydrothermal methods, but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Iron(III) arsenate dihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(III) can be reduced to iron(II) under certain conditions, and arsenate can be reduced to arsenite.
Substitution Reactions: The arsenate group can be substituted by other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium dithionite or hydrogen sulfide.
Substitution: Reagents such as phosphates or sulfates can be used to substitute the arsenate group.
Major Products
Reduction: Iron(II) arsenate or iron(II) hydroxide.
Substitution: Compounds like iron(III) phosphate or iron(III) sulfate.
Scientific Research Applications
Iron(III) arsenate dihydrate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other iron and arsenic compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to arsenic toxicity.
Medicine: Investigated for its potential use in treating arsenic poisoning.
Industry: Used in the production of pigments and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of iron(III) arsenate dihydrate involves its interaction with biological molecules and cellular components. The iron(III) ions can participate in redox reactions, while the arsenate ions can interfere with phosphate metabolism. This interference can disrupt cellular processes, leading to toxic effects .
Comparison with Similar Compounds
Similar Compounds
Iron(III) Phosphate: Similar in structure but contains phosphate instead of arsenate.
Iron(III) Sulfate: Contains sulfate instead of arsenate.
Iron(III) Oxide: Different anion but similar oxidation state of iron.
Uniqueness
Iron(III) arsenate dihydrate is unique due to its arsenate content, which imparts distinct chemical and toxicological properties. Its ability to form stable crystalline structures and participate in specific redox reactions sets it apart from other iron(III) compounds.
Properties
CAS No. |
16103-66-5 |
|---|---|
Molecular Formula |
AsFeH4O6 |
Molecular Weight |
230.79 g/mol |
IUPAC Name |
iron(3+);arsorate;dihydrate |
InChI |
InChI=1S/AsH3O4.Fe.2H2O/c2-1(3,4)5;;;/h(H3,2,3,4,5);;2*1H2/q;+3;;/p-3 |
InChI Key |
UYZMAFWCKGTUMA-UHFFFAOYSA-K |
SMILES |
O.O.[O-][As](=O)([O-])[O-].[Fe+3] |
Canonical SMILES |
O.O.[O-][As](=O)([O-])[O-].[Fe+3] |
Key on ui other cas no. |
20909-44-8 |
Synonyms |
FeAsO(4)*2H(2)O scorodite |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Nitro-benzyloxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1207841.png)
